N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine
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Overview
Description
N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine typically involves the condensation of appropriate fluorophenyl and phenyl-substituted amines with pteridine precursors. One common method includes the reaction of 4-fluoroaniline and aniline with pteridine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase, which is a target for anticancer and antimicrobial drugs.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and malaria due to its ability to interfere with folate metabolism.
Industry: Utilized in the development of fluorescent dyes and materials for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and thereby disrupting the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
- N2-(4-chlorophenyl)-N4-phenylpteridine-2,4-diamine
- N2-(4-bromophenyl)-N4-phenylpteridine-2,4-diamine
- N2-(4-methylphenyl)-N4-phenylpteridine-2,4-diamine
Comparison: N2-(4-fluorophenyl)-N4-phenylpteridine-2,4-diamine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and small size contribute to stronger binding interactions with target enzymes, leading to improved efficacy in biological applications.
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-phenylpteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6/c19-12-6-8-14(9-7-12)23-18-24-16-15(20-10-11-21-16)17(25-18)22-13-4-2-1-3-5-13/h1-11H,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIAMAWGHGMVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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